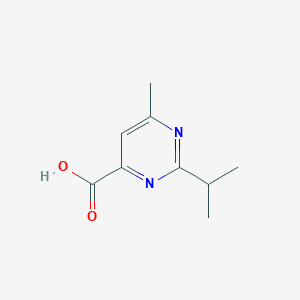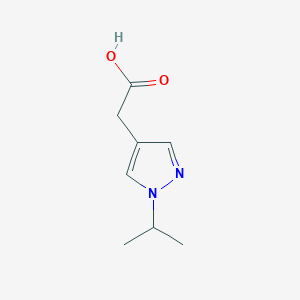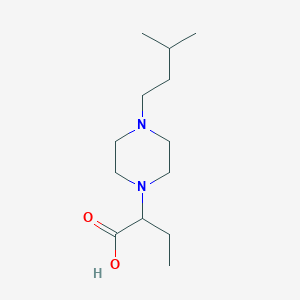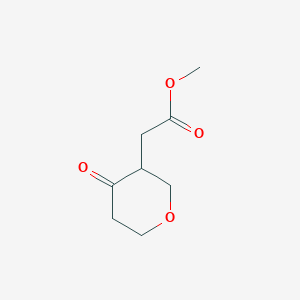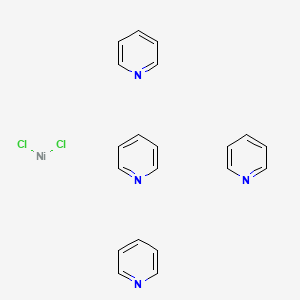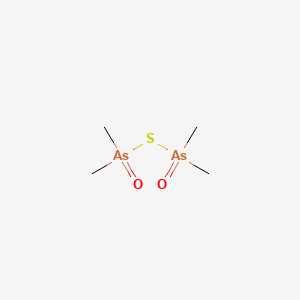
Potassium trifluoro(4-fluorobenzoyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(4-fluorobenzoyl)borate is a specialized organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-fluorobenzoyl)borate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)₂) to trifluoroborate salts (K[RBF₃]) using potassium bifluoride (KHF₂) as a fluorinating agent . This method is efficient and provides a stable product that can be easily handled and stored.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-fluorobenzoyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a nucleophile.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound is commonly used in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction is one of the most common reactions involving this compound. This reaction typically requires a palladium catalyst and a base such as potassium acetate or potassium phenoxide . The reaction conditions are generally mild, making it suitable for a wide range of substrates.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro(4-fluorobenzoyl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals, especially in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which potassium trifluoro(4-fluorobenzoyl)borate exerts its effects involves its role as a nucleophile in various chemical reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in these reactions are primarily related to the formation and breaking of carbon-carbon bonds.
Comparison with Similar Compounds
Potassium trifluoro(4-fluorobenzoyl)borate is unique compared to other similar compounds due to its stability and versatility. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but may have different reactivity profiles.
Potassium vinyltrifluoroborate: Another versatile reagent used in vinylation reactions.
Potassium 4-bromophenyltrifluoroborate: Used in Suzuki-Miyaura coupling but with different electronic properties.
These compounds share similar structural features but differ in their reactivity and applications, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C7H4BF4KO |
|---|---|
Molecular Weight |
230.01 g/mol |
IUPAC Name |
potassium;trifluoro-(4-fluorobenzoyl)boranuide |
InChI |
InChI=1S/C7H4BF4O.K/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4H;/q-1;+1 |
InChI Key |
LOYMDZPOAVQAJV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=O)C1=CC=C(C=C1)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
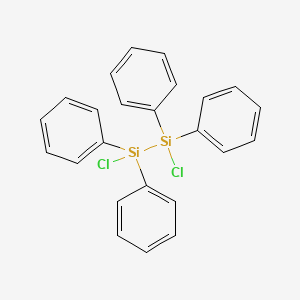

![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)
